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molecular formula C14H11ClN2O B8418328 6-Chloro-2-pyridin-3-yl-3,4-dihydro-2H-isoquinolin-1-one

6-Chloro-2-pyridin-3-yl-3,4-dihydro-2H-isoquinolin-1-one

Cat. No. B8418328
M. Wt: 258.70 g/mol
InChI Key: FBEWBUQUJHVHSR-UHFFFAOYSA-N
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Patent
US09133158B2

Procedure details

In a sealed tube, 3-bromopyridine (0.1 g, 0.633 mmol) was combined with 6-chloro-3,4-dihydroisoquinolin-1(2H)-one (intermediate A-2) (0.115 g, 633 mmol), copper (I) iodide (0.012 g, 0.063 mmol), potassium carbonate (0.175 g, 1.27 mmol) and N,N′-dimethylethylenediamine (0.013 g, 0.127 mmol) in 1,4-dioxane (2 mL). The reaction mixture was heated at 110° C. overnight. The mixture was cooled to room temperature, filtered through dicalite and washed with DCM. The residue was purified by silica gel flash chromatography eluting with a 5 to 100% EtOAc-heptane gradient to give the title compound (0.107 g, 65%) as a white solid. MS: 259.1 (M+H+).
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.115 g
Type
reactant
Reaction Step One
Quantity
0.175 g
Type
reactant
Reaction Step One
Quantity
0.013 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
copper (I) iodide
Quantity
0.012 g
Type
catalyst
Reaction Step One
Yield
65%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.[Cl:8][C:9]1[CH:10]=[C:11]2[C:16](=[CH:17][CH:18]=1)[C:15](=[O:19])[NH:14][CH2:13][CH2:12]2.C(=O)([O-])[O-].[K+].[K+].CNCCNC>O1CCOCC1.[Cu]I>[Cl:8][C:9]1[CH:10]=[C:11]2[C:16](=[CH:17][CH:18]=1)[C:15](=[O:19])[N:14]([C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1)[CH2:13][CH2:12]2 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
BrC=1C=NC=CC1
Name
Quantity
0.115 g
Type
reactant
Smiles
ClC=1C=C2CCNC(C2=CC1)=O
Name
Quantity
0.175 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.013 g
Type
reactant
Smiles
CNCCNC
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCOCC1
Name
copper (I) iodide
Quantity
0.012 g
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through dicalite
WASH
Type
WASH
Details
washed with DCM
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel flash chromatography
WASH
Type
WASH
Details
eluting with a 5 to 100% EtOAc-heptane gradient

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2CCN(C(C2=CC1)=O)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.107 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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